TPSA: Membrane Permeability Implications
The target compound (93621-40-0) exhibits a computed TPSA of 73.33 Ų, whereas its closest regioisomer, ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS 89694-92-8), has a PSA of 109.95 Ų . This represents a 36.62 Ų (33.3%) reduction in polar surface area, a magnitude that crosses the established 90 Ų threshold commonly associated with favorable blood–brain barrier penetration and oral bioavailability [1]. The difference arises from the altered spatial orientation of the sulfonyl and ester oxygen atoms relative to the thiazole ring plane when the chlorosulfonyl group moves from the 2-position (adjacent to nitrogen) to the 5-position (adjacent to sulfur) .
| Evidence Dimension | Topological Polar Surface Area (TPSA / PSA) |
|---|---|
| Target Compound Data | 73.33 Ų (Chemscene computational data) |
| Comparator Or Baseline | Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS 89694-92-8): PSA = 109.95 Ų (ChemSrc computational data) |
| Quantified Difference | Δ = –36.62 Ų (33.3% lower TPSA for the target compound) |
| Conditions | Computed by Chemscene internal algorithm (target) and ChemSrc/PubChem standard method (comparator); values derived from 2D molecular structure |
Why This Matters
A TPSA difference of this magnitude directly impacts predicted passive membrane permeability, making the target compound a fundamentally different starting point for CNS-penetrant library design compared to its 2-chlorosulfonyl regioisomer.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. (Established TPSA < 90 Ų as predictor for CNS penetration.) View Source
